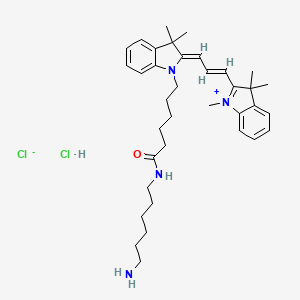
1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride is a complex organic compound. It features a combination of indolium and aminohexyl groups, which may impart unique chemical and biological properties. This compound could be of interest in various fields such as medicinal chemistry, materials science, and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride likely involves multiple steps, including:
- Formation of the indolium core.
- Introduction of the aminohexyl side chain.
- Coupling of the trimethylindolinylidene group.
- Final quaternization to form the indolium chloride salt.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
- Use of continuous flow reactors.
- Optimization of solvent systems.
- Implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing agents might target the indolium core or side chains.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the side chains or core structure.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce new functional groups.
科学的研究の応用
Chemistry
Synthesis of novel materials: The compound’s unique structure could be used to create new polymers or materials with specific properties.
Biology
Biological probes: The compound might serve as a fluorescent probe or marker in biological studies.
Medicine
Drug development:
Industry
Dye and pigment production: The indolium core might be useful in creating dyes or pigments for various applications.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical studies.
類似化合物との比較
Similar Compounds
Indolium derivatives: Compounds with similar indolium cores.
Aminohexyl derivatives: Compounds featuring aminohexyl side chains.
Trimethylindolinylidene derivatives: Compounds with similar trimethylindolinylidene groups.
Uniqueness
1-(6-((6-Aminohexyl)amino)-6-oxohexyl)-3,3-dimethyl-2-(3-(1,3,3-trimethylindolin-2-ylidene)prop-1-en-1-yl)-3H-indol-1-ium chloride hydrochloride is unique due to its combination of these structural elements, which may impart distinct chemical and biological properties not found in other compounds.
特性
分子式 |
C36H52Cl2N4O |
|---|---|
分子量 |
627.7 g/mol |
IUPAC名 |
N-(6-aminohexyl)-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride;hydrochloride |
InChI |
InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |
InChIキー |
VYQVCEXMTWTAMW-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCCN)(C)C)C)C.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)
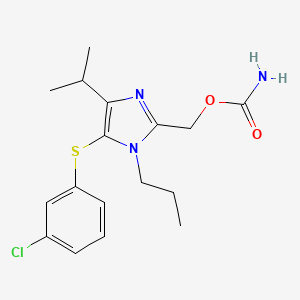

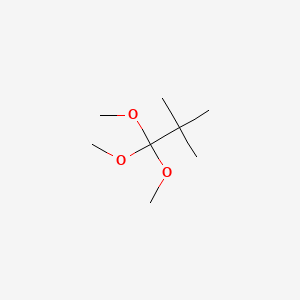
![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
![1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B12946543.png)
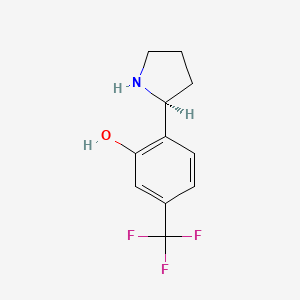
![7-Fluorobenzo[d]thiazol-6-amine](/img/structure/B12946549.png)
![(3-Propyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12946557.png)
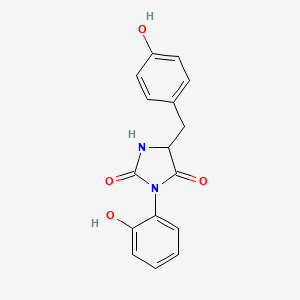
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)

